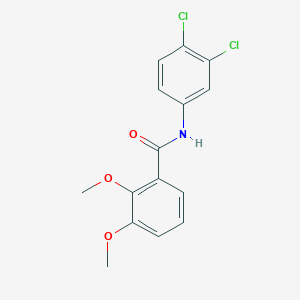
N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been used in various scientific research studies to understand its mechanism of action and potential advantages and limitations for lab experiments. In
科学的研究の応用
N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been studied for its potential role in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
作用機序
N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide inhibits the activity of JAK2 and STAT3 by binding to the ATP-binding site of JAK2. This prevents the phosphorylation of STAT3, which is required for its activation and translocation to the nucleus. As a result, the expression of genes involved in cell proliferation and survival is inhibited, leading to the growth inhibition of cancer cells and the suppression of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. This compound has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide. One area of research is to develop more potent and selective inhibitors of JAK2 and STAT3. Another area of research is to investigate the potential of this compound in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, the development of novel drug delivery systems for this compound could improve its bioavailability and efficacy in vivo. Overall, this compound has great potential as a therapeutic agent for the treatment of cancer and inflammatory diseases, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide involves the reaction of 3,4-dichloroaniline with 2,3-dimethoxybenzoic acid in the presence of thionyl chloride and triethylamine. The resulting product is then treated with ammonia to obtain this compound. The overall yield of the synthesis is approximately 60%.
特性
分子式 |
C15H13Cl2NO3 |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-5-3-4-10(14(13)21-2)15(19)18-9-6-7-11(16)12(17)8-9/h3-8H,1-2H3,(H,18,19) |
InChIキー |
LICXZRUDIRJVDU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















